

Application Note: Malonamide-¹³C₃ in Cancer Metabolism and Epigenetic Reprogramming

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Compound of Interest

Compound Name: Malonamide-13C3

CAS No.: 1330165-30-4

Cat. No.: B589973

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Executive Summary

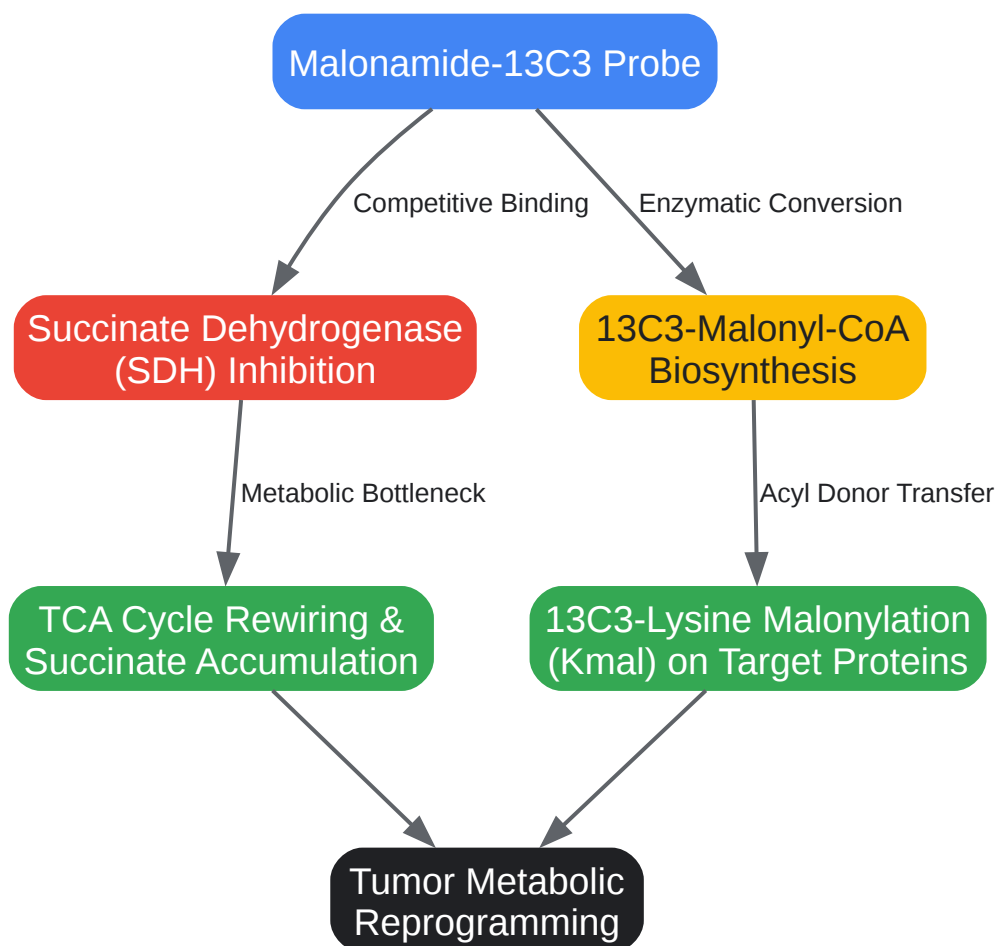
The metabolic reprogramming of tumor cells—famously characterized by the Warburg effect—extends far beyond aerobic glycolysis. Recent advances in metabolomics and proteomics have identified the accumulation of specific oncometabolites and the emergence of novel post-translational modifications (PTMs) as critical drivers of tumor survival. Malonamide-¹³C₃ (Methanedicarboxylic acid diamide-¹³C₃; MW: 105.07 g/mol) [1] has emerged as a powerful dual-action stable isotope probe. It serves not only as a competitive inhibitor and tracer for Succinate Dehydrogenase (SDH) in the TCA cycle but also as a direct precursor for tracing Lysine Malonylation (Kmal), a critical PTM linking metabolism to gene expression and inflammatory responses [2].

This application note provides a comprehensive, field-proven guide to utilizing Malonamide-¹³C₃ for Metabolic Flux Analysis (MFA) and isotopic Kmal proteomics.

Mechanistic Framework: The Dual Utility of Malonamide-¹³C₃

To effectively design an experiment, researchers must understand the causality behind the probe's intracellular behavior. Malonamide- $^{13}\text{C}_3$ operates via two distinct, yet interconnected, biological axes:

- **TCA Cycle Bottlenecking (The Metabolic Axis):** Malonamide is a structural analog of succinate. Inside the mitochondria, it competitively binds the active site of Succinate Dehydrogenase (Complex II). In SDH-deficient cancers (e.g., gastrointestinal stromal tumors or paragangliomas), tracing the metabolic rewiring caused by this blockade reveals compensatory pathways, such as glutamine shunting and reverse TCA flux.
- **Lysine Malonylation (The Epigenetic Axis):** Intracellularly, Malonamide- $^{13}\text{C}_3$ is converted into $^{13}\text{C}_3$ -malonyl-CoA. This high-energy thioester acts as the universal acyl donor for Lysine Malonylation (Kmal) [3]. By modifying key glycolytic enzymes (like GAPDH) and mitochondrial proteins, Kmal alters their electrostatic properties (shifting the charge of a lysine residue from +1 to -1), thereby modulating enzyme activity and promoting tumor immune evasion [4]. The modification is dynamically regulated by the demalonylase SIRT5 [5].



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Figure 1: Dual metabolic fate of **Malonamide- $^{13}\text{C}_3$** driving TCA rewiring and epigenetic malonylation.

Data Presentation: Isotopic Tracers in Cancer Metabolism

When designing a flux experiment, selecting the correct isotopic tracer is paramount. Table 1 summarizes how Malonamide- $^{13}\text{C}_3$ compares to classical tracers.

Isotope Tracer	Primary Metabolic Target	Key Readouts / Mass Shifts	Application in Oncology
Glucose- ¹³ C ₆	Glycolysis, PPP, TCA Cycle	M+2 to M+6 isotopologues	Warburg effect quantification; de novo lipogenesis.
Glutamine- ¹³ C ₅	Anaplerosis, Reductive Carboxylation	M+3, M+5 in citrate/malate	Hypoxia adaptation; MYC-driven metabolic addiction.
Malonamide- ¹³ C ₃	SDH Inhibition, Lysine Malonylation	+89 Da (Protein Kmal shift)-45 Da (Neutral loss of ¹³ CO ₂)	SDH-mutant cancer tracing; Epigenetic PTM proteomics.

Experimental Protocols

The following protocols are designed as self-validating systems. Every chemical choice is grounded in preserving either the transient metabolic state or the labile post-translational modification.

Protocol A: ¹³C-Metabolic Flux Analysis (¹³C-MFA) of TCA Rewiring

This protocol captures the instantaneous metabolic phenotype of cancer cells responding to SDH blockade.

Step 1: Isotope Labeling

- Seed cancer cells (e.g., HeLa or HCT116) in 6-well plates and culture until 70% confluent.
- Wash cells twice with PBS to remove residual endogenous metabolites.
- Incubate cells in medium supplemented with 5–10 mM Malonamide-¹³C₃ for 2 to 24 hours depending on the desired steady-state kinetics.

Step 2: Metabolic Quenching and Extraction

- Causality Check: Cellular metabolism operates on a sub-second timescale. To prevent artifactual metabolite interconversion during lysis, metabolism must be halted instantaneously.
- Aspirate medium and immediately add 1 mL of pre-chilled (-80°C) 80% Methanol / 20% LC-MS grade water.
- Incubate plates at -80°C for 15 minutes.
- Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins. Transfer the supernatant to glass vials and dry under nitrogen gas.

Step 3: LC-MS/MS Analysis

- Resuspend the dried pellet in 50% acetonitrile.
- Analyze via targeted LC-MS/MS (e.g., QQQ mass spectrometer) operating in Multiple Reaction Monitoring (MRM) mode. Track the fractional enrichment of ^{13}C in downstream metabolites (e.g., succinate, fumarate, malate).

Protocol B: Isotopic Labeling and Enrichment of ^{13}C -Malonylated Proteins

This workflow validates whether a specific protein is a substrate for lysine malonylation by utilizing the unique mass signature of the $^{13}\text{C}_3$ -malonyl group [6].

Step 1: Cell Treatment

- Treat target cells with 20 mM Malonamide- $^{13}\text{C}_3$ for 24 hours. (The high concentration forces the intracellular accumulation of $^{13}\text{C}_3$ -malonyl-CoA).

Step 2: Lysis and PTM Preservation

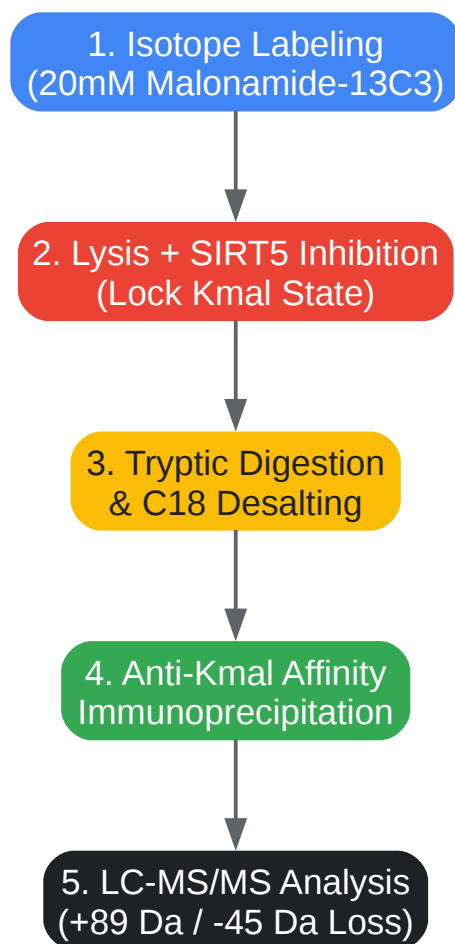
- Causality Check: Endogenous SIRT5 will rapidly demalonylate proteins upon cell lysis.
- Lyse cells in RIPA buffer supplemented with protease inhibitors and 50 mM Nicotinamide (NAM) (a potent Class III HDAC/Sirtuin inhibitor) to lock the Kmal state.

Step 3: Tryptic Digestion and Affinity Enrichment

- Precipitate proteins using cold acetone, resuspend in 50 mM ammonium bicarbonate, and digest overnight with sequencing-grade Trypsin.
- Desalt peptides using C18 Sep-Pak cartridges.
- Incubate the desalted peptides with an anti-Kmal specific antibody cross-linked to agarose beads at 4°C overnight. Wash stringently with NETN buffer to remove non-malonylated peptides.

Step 4: HPLC-MS/MS Validation

- Elute enriched peptides with 0.1% TFA and analyze via high-resolution mass spectrometry (e.g., Orbitrap).
- Self-Validating Readout: Unlabeled malonylation adds exactly 86.0004 Da to a lysine residue. The Malonamide-¹³C₃ tracer will add 89.0105 Da. Furthermore, during Collision-Induced Dissociation (CID), the ¹³C-malonylated peptide will exhibit a highly specific neutral loss of ¹³CO₂ (-45 Da), distinguishing it definitively from background noise or isobaric modifications [6].



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Figure 2: Step-by-step workflow for ^{13}C -Kmal proteomic enrichment and MS/MS validation.

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